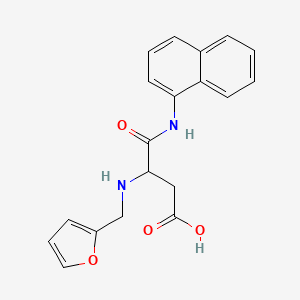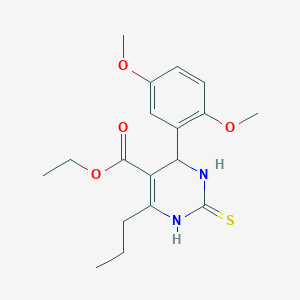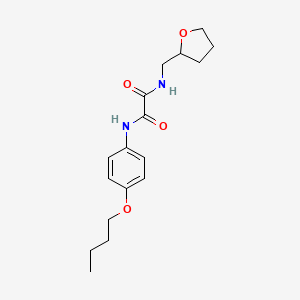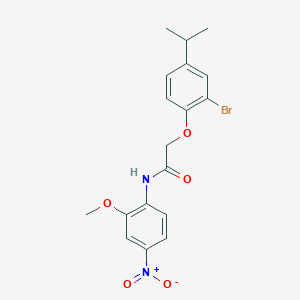![molecular formula C23H24N2O3S B4071143 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071143.png)
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide
Vue d'ensemble
Description
4-{Methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide, also known as MSAB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MSAB is a potent inhibitor of the proteasome-associated deubiquitinase USP14 and UCHL5, which are critical regulators of protein degradation pathways.
Mécanisme D'action
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide inhibits the proteasome-associated deubiquitinase USP14 and UCHL5, which are critical regulators of protein degradation pathways. USP14 and UCHL5 remove ubiquitin chains from proteins before they are degraded by the proteasome. Inhibition of USP14 and UCHL5 by this compound leads to the accumulation of ubiquitinated proteins and misfolded proteins, which triggers the unfolded protein response and endoplasmic reticulum stress. This ultimately leads to apoptosis in cancer cells and neuroblastoma cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of neuroblastoma cells, and have anti-inflammatory effects in animal models of autoimmune diseases. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy drugs. In addition, this compound has been shown to decrease the levels of tau protein in animal models of Alzheimer's disease, which suggests that this compound may have potential therapeutic applications in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide is a potent inhibitor of the proteasome-associated deubiquitinase USP14 and UCHL5, which makes it an attractive tool for studying protein degradation pathways. This compound has been extensively studied in various disease models, and its therapeutic potential has been demonstrated in preclinical studies. However, this compound has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases such as Parkinson's disease and Huntington's disease. Another direction is to develop more potent and selective inhibitors of USP14 and UCHL5 based on the structure of this compound. In addition, it would be interesting to investigate the effects of this compound on the microbiome and the immune system, as recent studies have shown that the proteasome and ubiquitin pathways play important roles in these systems. Finally, it would be important to investigate the safety and efficacy of this compound in clinical trials.
Applications De Recherche Scientifique
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has been widely studied for its therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. This compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-associated deubiquitinase USP14, which leads to the accumulation of misfolded proteins and endoplasmic reticulum stress. This compound has also been shown to inhibit the growth of neuroblastoma cells and enhance the sensitivity of these cells to chemotherapy drugs. In addition, this compound has been shown to have anti-inflammatory effects in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-9-15-22(16-10-17)29(27,28)25(3)21-13-11-20(12-14-21)23(26)24-18(2)19-7-5-4-6-8-19/h4-16,18H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGWPGNKAGCURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5'-carbonylbis[2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4071069.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4071082.png)
![N-isopropyl-1'-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4071089.png)
![3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4071090.png)

![5-(4-morpholinylcarbonyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4071103.png)
![2-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B4071117.png)
![4-(benzyloxy)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4071125.png)
![6-amino-4-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071132.png)
![2-{[3-(2-methoxyphenoxy)propyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4071139.png)


![1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetone](/img/structure/B4071158.png)